2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C5H3Br2N3O2S . The InChI code isInChI=1S/C5H2BrN3O2S.BrH/c6-4-8-9-1-2 (3 (10)11)7-5 (9)12-4;/h1H, (H,10,11);1H
. The Canonical SMILES string is C1=C (N=C2N1N=C (S2)Br)C (=O)O.Br
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 328.97 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass is 328.82922 g/mol and the monoisotopic mass is 326.83127 g/mol . The topological polar surface area is 95.7 Ų . The compound has a heavy atom count of 13 .Scientific Research Applications
Antibacterial and Antifungal Activities
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, certain compounds within this class have shown promising activities against microorganisms like Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli (Atta et al., 2011). Furthermore, derivatives have demonstrated high degrees of antibacterial activity comparable to established drugs such as sulfamethoxazole and Norfloxacin against both Escherichia coli and Staphylococcus aureus (Gadad et al., 2000).
Anticancer Evaluation
Studies on 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives have shown significant antitumor activities. Specifically, one derivative exhibited considerable selectivity toward leukemic cancer cell lines, highlighting the potential of these compounds in cancer therapy (Noolvi et al., 2011).
Antimycobacterial Activity
The efficacy of imidazo[2,1-b][1,3,4]thiadiazole derivatives against Mycobacterium tuberculosis has been assessed, with some compounds showing high inhibitory activity. This suggests their potential role in developing new antitubercular drugs (Ramprasad et al., 2016). Additionally, a series of these derivatives were synthesized and tested, demonstrating significant antitubercular activity against Mycobacterium tuberculosis H37Rv, further underscoring their therapeutic potential (Kolavi et al., 2006).
Catalyzed Amination for Synthesis
The C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole derivative has been employed in Pd2(dba)3-catalyzed amination reactions, showcasing an efficient method for synthesizing N-arylamine-5-imidazothiadiazoles. This process is notable for its conventional heating in a Schlenk tube as the reaction condition, suggesting its utility in organic synthesis and potential pharmaceutical applications (Rawat & Verma, 2021).
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O2S.BrH/c6-4-8-9-1-2(3(10)11)7-5(9)12-4;/h1H,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDWFIMQVDRMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1N=C(S2)Br)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.